molecular formula C16H22N4O2S B4245842 tert-butyl N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate

tert-butyl N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate

Cat. No.: B4245842
M. Wt: 334.4 g/mol
InChI Key: OKCMLENGTVWIQT-UHFFFAOYSA-N
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Description

tert-Butyl {[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This particular compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate typically involves multiple steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. The reaction conditions often include mild temperatures and the use of solvents like 1,4-dioxane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various organic synthesis applications.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is particularly useful in click chemistry, a method for rapidly synthesizing bioconjugates.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The triazole ring is known for its bioactivity, making it a valuable scaffold in drug design.

Industry

Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate involves the interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit or activate enzymatic activities. The carbamate group can also undergo hydrolysis, releasing active intermediates that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-ethynylphenyl)carbamate: Similar in structure but with an ethynyl group instead of the triazole ring.

    tert-Butyl (5-oxopentyl)carbamate: Features a ketone group, making it more reactive in certain chemical reactions.

    tert-Butyl (2-hydroxyethyl)(methyl)carbamate: Contains a hydroxyethyl group, which can participate in hydrogen bonding.

Uniqueness

The uniqueness of tert-butyl N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate lies in its triazole ring, which provides exceptional stability and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-5-23-14-19-18-13(11-17-15(21)22-16(2,3)4)20(14)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCMLENGTVWIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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